4,6-Dimethoxy-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-8-7(10(4-6)16-2)5-9(12-8)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCKIKSQIWWVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390176 | |
| Record name | 4,6-Dimethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105776-11-2 | |
| Record name | 4,6-Dimethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dimethoxy 1h Indole 2 Carboxylic Acid and Its Derivatives
Direct Synthesis Approaches to the Core 4,6-Dimethoxy-1H-indole-2-carboxylic Acid Structure
The formation of the this compound core can be achieved through several established and adapted synthetic strategies. These methods often leverage classical indole (B1671886) syntheses or build the ring from appropriately substituted aromatic precursors.
Adaptations of Classical Indole Synthesis Routes (e.g., Fischer Indole Synthesis)
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most common and versatile methods for constructing indole rings. chim.italfa-chemistry.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. alfa-chemistry.comwikipedia.orgyoutube.com
For the synthesis of methoxy-activated indoles, including the 4,6-dimethoxy variant, a suitably substituted phenylhydrazine is reacted with a carbonyl compound like pyruvic acid to yield the corresponding indole-2-carboxylic acid. chim.italfa-chemistry.com The general mechanism proceeds through several key steps:
Hydrazone Formation : Reaction between the arylhydrazine and the carbonyl compound. wikipedia.org
Tautomerization : The hydrazone isomerizes to its enamine tautomer. wikipedia.org
chim.itchim.it-Sigmatropic Rearrangement : An acid-catalyzed rearrangement forms a diimine intermediate. wikipedia.org
Cyclization and Aromatization : The intermediate cyclizes and eliminates a molecule of ammonia (B1221849) to form the stable, aromatic indole ring. wikipedia.org
The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov
Methoxy-Activated Indole Synthesis Strategies from Precursors
An alternative to classical named reactions involves the construction of the indole system from precursors that already contain the requisite methoxy-substituted benzene (B151609) ring. chim.it Commercially available compounds such as di- or trimethoxyaniline derivatives serve as common starting materials for these synthetic pathways. chim.it These strategies are valuable for regiochemically diversifying the indole core, as the methoxy (B1213986) groups enhance the reactivity of the aromatic ring and can direct subsequent chemical transformations. chim.it
Derivatization Strategies Utilizing 4,6-Dimethoxy-1H-indole as a Core Scaffold
The this compound core is a versatile platform for the synthesis of a wide array of more complex heterocyclic derivatives. Researchers have developed numerous strategies to build upon this scaffold, leading to novel compounds with diverse structures.
Formation of Fused Heterocyclic Systems (e.g., Pyrazole, Isoxazole, Pyrimidine (B1678525) Derivatives)
A prominent derivatization strategy involves using a derivative of 4,6-Dimethoxy-1H-indole to synthesize fused heterocyclic systems. In one reported pathway, 4,6-Dimethoxy-1H-indole is first reacted with chloroacetic acid to produce an intermediate compound, which then serves as a versatile starting material. samipubco.comresearchgate.net This intermediate can be cyclized with various reagents to form fused pyrazole, isoxazole, and pyrimidine rings, demonstrating the utility of the indole scaffold in creating complex polycyclic structures. samipubco.comresearchgate.netnih.govresearchgate.netmdpi.com
Table 1: Synthesis of Fused Heterocycles
| Starting Material | Reagents | Product Class |
|---|---|---|
| (4,6-dimethoxy-1H-indol-1-yl)acetic acid | Hydrazine (B178648) Hydrate (B1144303) / Phenyl Hydrazine | Pyrazole Derivatives |
| (4,6-dimethoxy-1H-indol-1-yl)acetic acid | Hydroxylamine Hydrochloride | Isoxazole Derivatives |
| (4,6-dimethoxy-1H-indol-1-yl)acetic acid | Urea (B33335) / Thiourea (B124793) | Pyrimidine Derivatives |
Synthesis of Nitrogen-Containing Macrocycles and Heterocycles (e.g., Diazetidinone, Diazetidinetrione, Thiadiazole)
The same indole-derived acetic acid intermediate can be used to synthesize smaller nitrogen-containing heterocycles. samipubco.comresearchgate.net Reaction with urea and thiourea leads to the formation of diazetidin-2-one and diazetidine-2-thione, respectively. samipubco.comresearchgate.net Furthermore, combination with thiosemicarbazide (B42300) yields a thiadiazole derivative. samipubco.comresearchgate.net The synthesis of thiadiazoles often involves the cyclization of thiosemicarbazide derivatives with reagents like concentrated sulfuric acid. chemmethod.comchemmethod.com While the direct synthesis of large macrocycles from this specific indole is less commonly detailed, the principles of multicomponent reactions (MCRs) are often employed for macrocycle synthesis in broader contexts. nih.govnih.gov
Table 2: Synthesis of Nitrogen-Containing Heterocycles
| Starting Material | Reagents | Product Class |
|---|---|---|
| (4,6-dimethoxy-1H-indol-1-yl)acetic acid | Urea | Diazetidin-2-one |
| (4,6-dimethoxy-1H-indol-1-yl)acetic acid | Thiourea | Diazetidine-2-thione |
| (4,6-dimethoxy-1H-indol-1-yl)acetic acid | Thiosemicarbazide | Thiadiazole |
Condensation Reactions for Schiff Bases and Hydrazide-Hydrazone Derivatives
Hydrazide-hydrazones are a class of compounds that have gained significant attention. nih.gov The synthesis of these derivatives often begins with the preparation of a carbohydrazide (B1668358) from the corresponding carboxylic acid or ester. For instance, 4,6-dimethoxyindole (B1331502) carbaldehydes can be converted into indole hydrazones, which are then condensed with various carboxylic acids to generate novel hydrazide-hydrazone compounds. researchgate.net
Schiff bases, characterized by an imine or azomethine group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govuodiyala.edu.iq In the context of 4,6-dimethoxy-1H-indole derivatives, a thiadiazole intermediate derived from the indole core has been reacted with benzaldehyde (B42025) in acetic acid to successfully yield a Schiff base. samipubco.comresearchgate.net This Schiff base can then act as a starting point for further reactions with reagents like hydrazine hydrate or phenyl hydrazine. samipubco.comresearchgate.net
Table 3: Synthesis of Schiff Bases and Hydrazide-Hydrazones
| Precursor | Reagents | Product Class | Reference |
|---|---|---|---|
| 4,6-dimethoxyindole hydrazones | Carboxylic acids, Amide coupling reagent (EDC) | Hydrazide-hydrazones | researchgate.net |
| Thiadiazole derivative of 4,6-Dimethoxy-1H-indole | Benzaldehyde, Acetic acid | Schiff Base | samipubco.comresearchgate.net |
Esterification and Amidation of the Carboxylic Acid Moiety (e.g., Carboxamides, Carboxylates)
The carboxylic acid functional group at the C2 position of 4,6-dimethoxy-1H-indole serves as a versatile handle for the synthesis of esters and amides. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and biological activity.
Esterification:
The conversion of this compound to its corresponding esters (carboxylates) can be achieved through various standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. While effective, this method can sometimes be harsh for sensitive indole substrates.
A milder and more specific example is the synthesis of ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate. cymitquimica.com This highlights that esterification is a viable route for derivatization, and similar methodologies can be applied to the parent compound lacking the 3-methyl group. The reaction conditions for such esterifications are crucial and need to be optimized to avoid potential side reactions on the electron-rich indole nucleus.
Amidation:
The formation of amides (carboxamides) from this compound is a frequently employed transformation. This is typically accomplished by activating the carboxylic acid followed by the addition of a primary or secondary amine. Common coupling reagents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA). nih.gov This method is known for its efficiency and mild reaction conditions, making it suitable for a wide range of amines. nih.govnih.gov
The general protocol for the synthesis of indole-2-carboxamides involves the reaction of the indole-2-carboxylic acid with an appropriate amine in the presence of these coupling agents. nih.gov For electron-deficient amines, which are less reactive, the use of 1 equivalent of EDC and 1 equivalent of 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt can provide good to excellent yields of the desired amide. nih.govsci-hub.stresearchgate.net
| Derivative Type | General Synthetic Method | Key Reagents | Typical Reaction Conditions |
|---|---|---|---|
| Carboxylates (Esters) | Fischer-Speier Esterification | Alcohol (e.g., ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Refluxing the carboxylic acid in the corresponding alcohol. |
| Carboxamides | Amide Coupling | Amine, EDC, HOBt, DIPEA | Room temperature in a suitable solvent like DMF or CH₂Cl₂. |
| Carboxamides (with electron-deficient amines) | Modified Amide Coupling | Amine, EDC, DMAP, catalytic HOBt | Optimized conditions to facilitate the reaction with less nucleophilic amines. nih.govsci-hub.stresearchgate.net |
Functionalization at Various Indole Ring Positions (e.g., C3, C6)
The electron-rich nature of the 4,6-dimethoxyindole ring system makes it susceptible to electrophilic substitution, allowing for functionalization at various positions. The methoxy groups at the C4 and C6 positions significantly influence the regioselectivity of these reactions.
Functionalization at the C3 Position:
The C3 position of the indole nucleus is generally the most nucleophilic and, therefore, a primary site for electrophilic attack. Several reactions can be employed to introduce substituents at this position on the this compound scaffold, often after esterification to protect the carboxylic acid.
Mannich Reaction: The Mannich reaction is a classic method for introducing an aminomethyl group at the C3 position. While the reaction of unsubstituted indole with formaldehyde (B43269) and dimethylamine (B145610) yields the 3-substituted product, the reactivity of 4,6-dimethoxyindole can be more complex, with potential for substitution at other activated positions as well. arkat-usa.org However, for many indole systems, the Mannich reaction remains a reliable method for C3-functionalization. clockss.org
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction introduces a formyl group, typically at the C3 position of indoles, using a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride. organic-chemistry.orgnih.gov This reaction provides a valuable intermediate that can be further elaborated. For highly activated systems like 4,6-dimethoxyindoles, this reaction can sometimes lead to substitution at other positions, such as C7. arkat-usa.orgresearchgate.net
Functionalization at the C6 Position (Benzene Ring):
Functionalization of the benzene portion of the indole ring is also possible, with the C6 position being a potential site for electrophilic substitution. The directing effects of the existing methoxy groups play a crucial role in determining the outcome of these reactions.
Halogenation: Halogenation of 4,6-dimethoxyindole derivatives has been studied, with iodination being a notable example. The reaction of 4,6-dimethoxyindole derivatives with N-iodosuccinimide can lead to the introduction of an iodine atom onto the indole ring. tci-thaijo.org Due to the strong activating effect of the methoxy groups, electrophilic substitution, including halogenation, is often directed to the C7 position. tci-thaijo.org However, modification of reaction conditions and the substrate's electronic properties can potentially influence the regioselectivity to target other positions on the benzene ring.
| Position | Reaction Type | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| C3 | Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | 3-(Aminomethyl)-4,6-dimethoxy-1H-indole-2-carboxylate derivative | arkat-usa.orgclockss.org |
| C3 | Vilsmeier-Haack Reaction | DMF, POCl₃ | 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylate derivative | organic-chemistry.orgnih.gov |
| C6 (via C7) | Iodination | N-Iodosuccinimide (NIS) | 7-Iodo-4,6-dimethoxy-1H-indole-2-carboxylate derivative | tci-thaijo.org |
Chemical Reactivity and Transformation Pathways of 4,6 Dimethoxy 1h Indole 2 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
The indole ring system is inherently electron-rich, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.com This high reactivity is attributed to the delocalization of the nitrogen lone-pair electrons throughout the bicyclic system. researchgate.net Electrophilic attack typically occurs at the C3 position of the pyrrole (B145914) ring, which is the most nucleophilic site. pearson.comresearchgate.net
In 4,6-dimethoxy-1H-indole-2-carboxylic acid, the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are governed by the interplay of three substituents: the two activating methoxy (B1213986) groups on the benzene ring and the deactivating carboxylic acid group at the C2 position.
Activating Effects: The methoxy groups at C4 and C6 are strong activating, ortho-, para-directing groups. The C4-methoxy group directs electrophiles to the C3 and C5 positions, while the C6-methoxy group directs towards the C5 and C7 positions. The cumulative effect results in a significant increase in electron density at the C5 and C7 positions of the benzenoid ring.
Deactivating Effects: The carboxylic acid group at C2 is an electron-withdrawing group, which deactivates the pyrrole ring, particularly the C3 position, towards electrophilic attack.
This electronic landscape suggests that electrophilic substitution will preferentially occur on the activated benzene portion of the molecule, specifically at the C5 and C7 positions, where the activating effects of the two methoxy groups are additive. While the C3 position is electronically the most favored site for electrophilic attack in unsubstituted indoles, the presence of the C2-carboxylic acid group may diminish its reactivity in this specific molecule. researchgate.net
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Typical Reagents | Predicted Major Product(s) |
|---|---|---|
| scienceNitration | HNO3/H2SO4 | 5-Nitro- and/or 7-Nitro-4,6-dimethoxy-1H-indole-2-carboxylic acid |
| scienceHalogenation | NBS, NCS, I2 | 5-Halo- and/or 7-Halo-4,6-dimethoxy-1H-indole-2-carboxylic acid |
| scienceFriedel-Crafts Acylation | RCOCl/AlCl3 | 5-Acyl- and/or 7-Acyl-4,6-dimethoxy-1H-indole-2-carboxylic acid |
Oxidation and Reduction Pathways of the Indole System
The electron-rich nature of the 4,6-dimethoxy-1H-indole system makes it susceptible to both oxidation and reduction, allowing for transformations of the heterocyclic core.
Oxidation: The indole nucleus can be oxidized under various conditions. For instance, the ester derivative, methyl 4,6-dimethoxyindole-2-carboxylate, has been used as a precursor where subsequent reactions imply the stability of the indole core during certain transformations, but harsh oxidizing agents can lead to the cleavage of the pyrrole ring or the formation of oxindole (B195798) derivatives. A related indole derivative, 4,5-dihydro-4-oxo-1H-pyrido(3,2-b)indol-2-carboxylic acid ester, undergoes oxidation of a primary alcohol group to an aldehyde without compromising the indole structure. nih.gov This suggests that selective oxidation of side-chain functionalities is possible while preserving the core indole system.
Reduction: The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative. This is typically achieved through catalytic hydrogenation or with reducing agents like sodium cyanoborohydride. The reduction of the ester derivative of this compound to (4,6-dimethoxy-1H-indol-2-yl)methanol has been reported, demonstrating a selective reduction of the carboxylic acid moiety without affecting the indole ring itself. researchgate.net Conversely, specific methods can target the indole ring; for example, catalytic hydrogenation of N-Boc protected indole-2-carboxylates leads to the corresponding cis-indolines. clockss.org
Table 2: Common Oxidation and Reduction Reactions
| Transformation | Typical Reagents | Product Type |
|---|---|---|
| arrow_upwardOxidation of Indole Ring | m-CPBA, O3 | Oxindole or Ring-Opened Products |
| arrow_downwardReduction of Indole Ring | H2/Pd/C, NaBH3CN | 4,6-Dimethoxyindoline-2-carboxylic acid |
| arrow_upwardSide-Chain Oxidation (Alcohol to Aldehyde) | PCC, DMP | 4,6-Dimethoxy-2-formyl-1H-indole |
| arrow_downwardSide-Chain Reduction (Acid to Alcohol) | LiAlH4, B2H6 | (4,6-Dimethoxy-1H-indol-2-yl)methanol |
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a versatile handle for a wide range of chemical transformations. These interconversions allow for the synthesis of a diverse library of derivatives, such as esters, amides, and alcohols, which are valuable for developing new compounds with potential biological activities.
Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) by reaction with an alcohol under acidic conditions (Fischer esterification) or by using reagents like thionyl chloride followed by an alcohol. Methyl 4,6-dimethoxyindole-2-carboxylate is a key intermediate in the synthesis of other derivatives. researchgate.net
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (4,6-dimethoxy-1H-indol-2-yl)methanol. researchgate.net
Amide Formation: The carboxylic acid can be activated, for example by conversion to an acyl chloride with thionyl chloride (SOCl₂), and then reacted with a primary or secondary amine to form the corresponding amide.
Decarboxylation: While often requiring harsh conditions, the carboxylic acid group can be removed through decarboxylation, yielding the parent 4,6-dimethoxy-1H-indole.
Table 3: Interconversions of the C2-Carboxylic Acid Group
| Starting Group | Reagent(s) | Product Functional Group |
|---|---|---|
| functionsCarboxylic Acid | CH3OH, H+ | Methyl Ester |
| functionsCarboxylic Acid | 1. SOCl2 2. R2NH | Amide |
| functionsCarboxylic Acid | LiAlH4 | Primary Alcohol |
| functionsPrimary Alcohol | PCC or MnO2 | Aldehyde |
Regioselective Functionalization and Its Mechanistic Implications
Achieving regioselectivity in the functionalization of this compound is critical for the synthesis of well-defined isomers. The substitution pattern is dictated by the directing effects of the existing groups on the indole nucleus.
The powerful activating and directing effects of the C4- and C6-methoxy groups dominate the reactivity of the benzene ring. Their combined influence strongly favors electrophilic attack at the C7 and C5 positions. This has been exploited in the synthesis of novel thiosemicarbazone derivatives, which required the initial preparation of 4,6-dimethoxy-1H-indole-7-carbaldehyde. researchgate.net The synthesis of this 7-substituted precursor highlights the feasibility of regioselective functionalization at this position, driven by the directing influence of the methoxy groups.
Mechanistically, an electrophile approaching the indole system will be drawn to the sites of highest electron density. The resonance stabilization of the intermediates formed upon attack at different positions determines the final product distribution.
Attack at C7: The intermediate (sigma complex) is stabilized by resonance involving both the C6-methoxy group and the indole nitrogen.
Attack at C5: The intermediate is stabilized by resonance involving both the C4- and C6-methoxy groups.
Attack at C3: While typically the most reactive site in simple indoles, attack here is disfavored due to the deactivating C2-carboxylic acid group.
Therefore, reactions can be directed towards specific positions by choosing appropriate protecting groups, directing groups, and reaction conditions. For example, N-acylation can modulate the reactivity of the pyrrole ring, while the choice of electrophile and catalyst can influence the site of attack on the benzenoid ring.
Table 4: Summary of Substituent Directing Effects
| Substituent | Position | Electronic Effect | Directs Electrophiles To: |
|---|---|---|---|
| grain-COOH | C2 | -I, -M (Deactivating) | Meta-positions (C4, C6) but primarily deactivates the pyrrole ring. |
| grain-OCH3 | C4 | -I, +M (Activating) | Ortho/Para positions (C3, C5) |
| grain-OCH3 | C6 | -I, +M (Activating) | Ortho/Para positions (C5, C7) |
Pre Clinical Pharmacological and Biological Investigations of 4,6 Dimethoxy 1h Indole 2 Carboxylic Acid Derivatives
Neuropharmacological Receptor Modulation
Derivatives of 4,6-dimethoxy-1H-indole-2-carboxylic acid have been investigated for their ability to modulate the activity of critical neuropharmacological receptors, including the NMDA and cannabinoid receptors.
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, possesses a glycine (B1666218) co-agonist binding site that must be occupied for receptor activation. nih.gov Antagonists at this site are of therapeutic interest for conditions associated with excessive NMDA receptor activity. The parent compound, indole-2-carboxylic acid (I2CA), has been identified as a specific and competitive inhibitor of the potentiation of NMDA-gated currents by glycine. nih.gov
Structure-activity relationship (SAR) studies on indole-2-carboxylate (B1230498) derivatives have revealed that substitutions on the indole (B1671886) ring are critical for affinity to the glycine binding site. Research has shown that compounds with a chloro group at the C-6 position exhibit high affinity. nih.gov Furthermore, studies on 4,6-dichloroindole-2-carboxylic acid derivatives have highlighted the importance of substitutions at both the 4 and 6 positions for potent antagonism. ttuhsc.edunih.gov These findings suggest that the electronic nature and size of the substituents at these positions play a significant role in the interaction with the receptor. While specific data on this compound is not extensively available, the established SAR for halogenated analogs suggests that the methoxy (B1213986) groups at these positions would likely influence the binding affinity and antagonist potency at the glycine site of the NMDA receptor.
| Compound | Substitution Pattern | Target | Activity |
|---|---|---|---|
| Indole-2-carboxylic acid | Unsubstituted | NMDA Receptor (Glycine Site) | Competitive Antagonist |
| 4,6-Dichloroindole-2-carboxylic acid derivatives | 4-Chloro, 6-Chloro | NMDA Receptor (Glycine Site) | High-affinity Antagonists |
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor that is a key component of the endocannabinoid system. Allosteric modulators of the CB1 receptor offer a novel therapeutic approach by fine-tuning the receptor's response to endogenous cannabinoids. nih.gov The indole-2-carboxamide scaffold is a well-established template for the design of CB1 allosteric modulators. nih.govresearchgate.net
Extensive SAR studies have been conducted on indole-2-carboxamide derivatives to understand the structural requirements for allosteric modulation. nih.gov These studies have primarily focused on substitutions at the C3 and C5 positions of the indole ring, as well as modifications to the N-phenethyl moiety. nih.govnih.gov For instance, the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position have been shown to enhance the modulatory potency. nih.gov While the indole ring itself is considered important for maintaining high binding affinity to the allosteric site, a wide range of substitutions on the phenyl portion of the indole are generally well-tolerated. nih.govnih.gov Although direct investigations into 4,6-dimethoxy-1H-indole-2-carboxamide derivatives as CB1 allosteric modulators are limited in the available literature, the established SAR suggests that substitutions at the 4 and 6 positions could influence the binding and modulatory properties of this class of compounds.
| Compound Scaffold | Key Substitution Positions for SAR | Target | Activity |
|---|---|---|---|
| Indole-2-carboxamide | C3, C5, N-phenethyl group | Cannabinoid Receptor 1 (CB1) | Allosteric Modulation |
Cholinesterase Enzyme Inhibition for Neurodegenerative Applications
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Indole-based structures are of significant interest in the design of cholinesterase inhibitors.
Several studies have explored the potential of indole derivatives as inhibitors of both AChE and BChE. nih.govrsc.org The indole nucleus is a common feature in a number of potent cholinesterase inhibitors. Research on various substituted indole derivatives has demonstrated their capacity to inhibit these enzymes, with some compounds showing dual inhibitory activity. rsc.org
| Compound Class | Key Structural Feature | Target Enzymes | Observed Effect |
|---|---|---|---|
| Indole Alkaloids | Methoxy group on the phenyl ring | AChE | Increased inhibition |
| Benzothiazolone Derivatives | 6-methoxy indole group | BChE | Potent inhibition |
Inhibition of Anti-Apoptotic Proteins (e.g., MCL-1, BCL-2)
The overexpression of anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, such as Myeloid Cell Leukemia 1 (Mcl-1) and Bcl-2 itself, is a hallmark of many cancers and contributes to therapeutic resistance. The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of inhibitors of these critical protein-protein interactions. researchgate.net
Derivatives of indole-2-carboxylic acid have been shown to induce the hallmarks of apoptosis in cancer cell lines that are dependent on Mcl-1 for survival. researchgate.net Structure-based drug design has led to the development of novel indole derivatives with inhibitory activity against both Bcl-2 and Mcl-1. researchgate.net While specific studies on this compound derivatives are not extensively reported, the foundational research on the indole-2-carboxylic acid core suggests that this scaffold is well-suited for targeting the hydrophobic groove of anti-apoptotic proteins. The methoxy groups at the 4 and 6 positions would be expected to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for Mcl-1 and Bcl-2. Further investigation into this specific substitution pattern is warranted to explore its potential in the development of novel anti-cancer agents.
Scaffold Hopping Strategies for Developing Selective Inhibitors
Scaffold hopping is a widely utilized strategy in medicinal chemistry to identify novel molecular frameworks with improved pharmacological profiles. This approach involves modifying the core structure of a known active compound to generate new chemotypes that may exhibit enhanced potency, selectivity, or pharmacokinetic properties. The indole-2-carboxylic acid scaffold has been a focal point of such strategies. nih.gov
While direct studies employing this compound as a starting point for scaffold hopping are not extensively documented in the reviewed literature, the general applicability of this strategy to the broader class of indole-2-carboxylic acid derivatives is well-established. For instance, research has demonstrated the successful application of scaffold hopping from an indole core to an indazole framework. This strategic shift was instrumental in transforming MCL-1 selective inhibitors into dual inhibitors of both MCL-1 and BCL-2, two critical anti-apoptotic proteins. nih.govrsc.org
In one such study, the indole-2-carboxylic acid core, which is known to be a common chemotype in MCL-1 inhibitors, was replaced by an indazole-3-carboxylic acid scaffold. This modification preserved the essential 1,2-relationship between a key binding group and the carboxylic acid, which forms a crucial salt bridge with a specific arginine residue (Arg263) in the target protein. nih.gov Further elaboration of this novel indazole lead into a series of indazole-3-acylsulfonamides resulted in compounds with improved inhibitory activity against both MCL-1 and BCL-2, with minimal to no inhibition of BCL-xL. nih.gov
This example underscores the potential of scaffold hopping to modulate the selectivity profile of inhibitors derived from an indole-2-carboxylic acid template. The introduction of the 4,6-dimethoxy substitution pattern on the indole ring would likely influence the electronic and steric properties of the initial scaffold, potentially leading to unique structure-activity relationships in a scaffold hopping campaign. The benzimidazole (B57391) and indazole scaffolds are considered excellent alternatives to the indole core, allowing for the preservation of key pharmacophoric features. nih.gov
Table 1: Example of Scaffold Hopping from an Indole Core
| Starting Scaffold | Hopped Scaffold | Therapeutic Target | Outcome | Reference |
| Indole-2-carboxylic acid | Indazole-3-carboxylic acid | MCL-1, BCL-2 | Transformation from MCL-1 selective to dual MCL-1/BCL-2 inhibitors | nih.gov |
Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms
Indole derivatives, particularly those with hydroxyl and methoxy substitutions, are recognized for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). mdpi.comresearchgate.net These properties are crucial in mitigating oxidative stress, a pathological process implicated in numerous diseases. The antioxidant capacity of these compounds is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Investigations into N-substituted indole-2-carboxylic acid esters have demonstrated their efficacy in scavenging various ROS, including hydroxyl radicals (HO•), superoxide (B77818) anion radicals (O₂•⁻), and singlet oxygen (¹O₂). nih.gov In one study, a series of 16 N-substituted indole-2-carboxylic acid esters were evaluated for their antioxidant potential. The findings revealed that:
Five of the compounds inhibited light emission from a superoxide anion radical system by at least 60% at a 1 mmol/L concentration. nih.gov
Nine compounds prevented the degradation of deoxyribose induced by the Fenton reaction system, with inhibition ranging from 3% to 78%, or directly scavenged hydroxyl radicals with efficiencies between 8% and 93%. nih.gov
Fourteen of the compounds exhibited a quenching effect on singlet oxygen, with efficiencies ranging from 10% to 74%. nih.gov
These results suggest that the indole-2-carboxylic acid scaffold is a promising backbone for the development of effective antioxidants. nih.gov The presence of methoxy groups, as in this compound, is known to enhance the antioxidant activity of phenolic compounds. researchgate.net The electron-donating nature of methoxy groups can stabilize the resulting radical after hydrogen or electron donation, thereby increasing the scavenging efficiency. researchgate.netnih.gov
The mechanism of ROS scavenging by phenolic compounds, including methoxy-substituted indoles, can proceed through several pathways, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). The predominant mechanism can be influenced by the structure of the antioxidant and the reaction environment. researchgate.net
Table 2: ROS Scavenging Activity of N-substituted Indole-2-Carboxylic Acid Esters
| Reactive Oxygen Species | Assay | Number of Active Compounds (out of 16) | Range of Activity | Reference |
| Superoxide anion radical (O₂•⁻) | Chemiluminescence | 5 | >60% inhibition at 1 mmol/L | nih.gov |
| Hydroxyl radical (HO•) | Deoxyribose degradation | 9 | 3-78% prevention of degradation | nih.gov |
| Hydroxyl radical (HO•) | Direct scavenging | 9 | 8-93% scavenging | nih.gov |
| Singlet oxygen (¹O₂) | Electron spin resonance | 14 | 10-74% quenching effect | nih.gov |
G Protein-Coupled Receptor (GPR35) Agonism of Related Dihydroxyindole Derivatives
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has been implicated in inflammation, pain, and cardiovascular diseases. nih.gov The identification of agonists for this receptor is a key step toward understanding its physiological role and developing novel therapeutics. A significant breakthrough in this area was the discovery that 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a building block of eumelanin, is a GPR35 agonist with moderate potency. nih.govfigshare.comnih.gov DHICA is structurally related to this compound, with the methoxy groups being replaced by hydroxyl groups.
To explore the structure-activity relationship of DHICA and to develop more potent and selective GPR35 agonists, a series of DHICA analogues were synthesized and pharmacologically characterized. nih.gov These studies employed both label-free dynamic mass redistribution (DMR) and Tango β-arrestin translocation assays to assess the agonistic activity of the synthesized compounds. nih.govfigshare.com
The research led to the identification of novel GPR35 agonists with improved potency and, in some cases, biased agonism, meaning they preferentially activate certain downstream signaling pathways over others. nih.govfigshare.com The findings from these studies provide valuable insights into the structural requirements for GPR35 activation by indole derivatives. While the direct agonistic activity of this compound on GPR35 has not been explicitly reported, the data from its dihydroxy counterparts suggest that the indole-2-carboxylic acid core is a viable scaffold for targeting this receptor. The substitution pattern on the indole ring plays a critical role in determining the potency and efficacy of GPR35 agonism.
Computational Chemistry and Structure Activity Relationship Sar Studies of 4,6 Dimethoxy 1h Indole 2 Carboxylic Acid Derivatives
Molecular Docking and Virtual Screening Methodologies for Target Identification
Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a ligand to a protein target and to screen large libraries of compounds for potential biological activity. nih.govnih.gov In the context of indole-2-carboxylic acid derivatives, these methods have been instrumental in identifying and validating potential molecular targets.
Virtual screening campaigns, often based on molecular docking, have been successfully employed to identify novel inhibitors for various targets, including enzymes and receptors. nih.govnih.gov For instance, a set of molecular docking-based virtual screenings led to the identification of indole-2-carboxylic acid as a promising scaffold for HIV-1 integrase inhibitors. nih.govnih.gov This process involves computationally placing a collection of molecules into the active site of a target protein and scoring their potential interactions. The results help prioritize compounds for synthesis and biological testing. nih.gov
The general workflow for such a study is outlined below:
| Step | Description |
| 1. Target Preparation | The three-dimensional structure of the biological target (e.g., an enzyme or receptor) is obtained from crystallographic databases like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket. |
| 2. Ligand Preparation | A library of ligands, including derivatives of 4,6-dimethoxy-1H-indole-2-carboxylic acid, is prepared. This involves generating 3D conformations and assigning appropriate chemical properties. |
| 3. Docking Simulation | A docking algorithm is used to place the ligands into the defined binding site of the target. The program samples a wide range of conformations and orientations for each ligand. |
| 4. Scoring and Ranking | The binding poses are evaluated using a scoring function that estimates the binding affinity. The compounds are then ranked based on their scores. |
| 5. Hit Selection | The top-ranked compounds are selected as "hits" for further experimental validation. |
These methodologies allow for the rapid and cost-effective identification of potential drug candidates from vast chemical libraries, significantly accelerating the initial stages of drug discovery. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis for Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov By developing mathematical models, QSAR can predict the potency of novel compounds before they are synthesized. mdpi.com
A QSAR study involves the following key steps:
Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is selected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For indole (B1671886) derivatives, 2D-QSAR modeling has been used to predict their antioxidant activities. mdpi.com Such models can guide the modification of the this compound scaffold to enhance a desired biological effect. For example, a QSAR model might indicate that increasing the hydrophobicity at a certain position of the indole ring could lead to higher potency.
Comparative Molecular Field Analysis (CoMFA) for Ligand-Receptor Interactions
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a three-dimensional map of the steric and electrostatic fields around a series of aligned molecules. nih.gov This method helps to visualize the regions where changes in these fields are correlated with changes in biological activity.
In a CoMFA study, the molecules in a dataset are aligned based on a common substructure. Then, the steric and electrostatic interaction energies are calculated at various grid points surrounding the molecules. The resulting data is analyzed using partial least squares (PLS) to generate a 3D contour map. These maps highlight regions where bulky groups (steric field) or specific charge distributions (electrostatic field) are favorable or unfavorable for activity.
For example, a CoMFA analysis of a series of this compound derivatives might reveal that a sterically bulky and electropositive substituent at a particular position enhances binding to the target receptor. This information is invaluable for designing new analogs with improved potency. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comresearchgate.net DFT calculations can provide detailed information about the distribution of electrons, orbital energies, and the preferred conformation of a molecule. mdpi.comresearchgate.net
For derivatives of this compound, DFT calculations can be used to:
Determine the most stable conformation: By calculating the energy of different spatial arrangements of the atoms, the lowest energy (most stable) conformation can be identified. mdpi.com
Analyze the electronic properties: DFT can calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net
Predict spectroscopic properties: Theoretical vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. mdpi.com
A study on a new polymorph of the related 5-methoxy-1H-indole-2-carboxylic acid utilized DFT calculations to investigate its molecular structure and intermolecular interactions, showing good agreement with experimental X-ray diffraction data. mdpi.com Such calculations are crucial for understanding the intrinsic properties of the this compound scaffold.
Characterization of Binding Modes and Conformational Flexibility
Understanding how a ligand binds to its target protein is fundamental for drug design. Molecular docking simulations and, more definitively, X-ray crystallography of ligand-protein complexes can reveal the precise binding mode. nih.govnih.gov These studies characterize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.gov
For indole-2-carboxylic acid derivatives, binding mode analysis has shown that the indole core and the C2 carboxyl group can chelate with metal ions in the active site of enzymes like HIV-1 integrase. nih.govnih.gov The analysis of binding conformations also sheds light on the conformational flexibility of the ligand and the receptor upon binding. Understanding which conformations are energetically favorable for binding is crucial for designing ligands that can adopt the optimal bioactive conformation.
The following table summarizes common interactions observed in the binding of indole derivatives to protein targets:
| Interaction Type | Description |
| Hydrogen Bonding | The indole N-H group and the carboxylic acid moiety are common hydrogen bond donors and acceptors. |
| Hydrophobic Interactions | The bicyclic indole ring system often engages in hydrophobic interactions with nonpolar residues in the binding pocket. |
| π-π Stacking | The aromatic indole ring can form stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
| Metal Chelation | The carboxylic acid group can coordinate with metal ions present in the active site of metalloenzymes. nih.gov |
Elucidation of Positional Substitution Effects on Biological Activity (e.g., at C2, C3, C6 of the indole ring)
Structure-activity relationship (SAR) studies systematically investigate how modifications at different positions of a chemical scaffold affect its biological activity. For the this compound core, substitutions at the C2, C3, and C6 positions of the indole ring are of particular interest.
C2 Position: The carboxylic acid group at the C2 position is often crucial for activity, frequently acting as a key interaction point with the target, for example, through metal chelation. nih.gov Esterification or replacement of this group can significantly impact potency.
C3 Position: Modifications at the C3 position can have a profound effect on activity. For instance, in a series of HIV-1 integrase inhibitors, the introduction of a long branch at the C3 position of the indole core improved interaction with a hydrophobic cavity near the active site, leading to a marked increase in inhibitory effect. nih.govnih.gov In another study on NMDA receptor antagonists based on the 4,6-dichloroindole-2-carboxylic acid scaffold, the introduction of hydantoin (B18101) substituents at the C3 position resulted in compounds with nanomolar affinity. ttuhsc.edu
The following table summarizes the general effects of substitutions at different positions of the indole-2-carboxylic acid scaffold based on findings from related derivatives:
| Position | General Effect of Substitution | Example from Related Compounds |
| C2 | The carboxylic acid is often essential for target interaction. Its modification generally leads to a decrease in activity. | The carboxyl group is key for chelating Mg2+ ions in the HIV-1 integrase active site. nih.gov |
| C3 | Introduction of bulky or extended substituents can enhance interactions with hydrophobic pockets. | A long branch at C3 increased the inhibitory effect against HIV-1 integrase. nih.gov |
| C6 | Substituents can influence electronic properties and provide additional interaction points. | A halogenated benzene (B151609) ring at C6 improved π-π stacking with viral DNA. nih.gov |
Advanced Materials and Industrial Applications of 4,6 Dimethoxy 1h Indole 2 Carboxylic Acid Scaffolds
Development of Melanin-Like Polymers (e.g., Poly(5,6-dimethoxyindole-2-carboxylic acid))
Melanins are a class of natural pigments with a complex, heterogeneous structure. Synthetic melanin-like polymers are being explored for their biocompatibility and unique optoelectronic properties. While direct polymerization of 4,6-Dimethoxy-1H-indole-2-carboxylic acid is not extensively documented, research into its isomer, 5,6-dimethoxyindole-2-carboxylic acid, provides a significant precedent.
This isomer has been electrochemically polymerized to create Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA), a material chemically similar to the melanin (B1238610) precursor 5,6-dihydroxyindole-2-carboxylic acid (DHICA). acs.orgacs.org Unlike natural melanins, which are typically dark brown or black due to broadband UV-visible absorption arising from chemical disorder, PDMICA is green and exhibits a notable degree of crystallinity. acs.org The resulting polymer forms nanofibrous structures, a distinct morphological feature compared to the amorphous nature of most synthetic and natural melanins. acs.org This research on a closely related isomer highlights the potential of dimethoxy-indole-2-carboxylic acid scaffolds as fundamental units for creating novel, ordered, melanin-like materials with tailored properties.
Electrochromic Properties and Optoelectronic Applications
The ordered structure of Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA) gives rise to distinct electrochromic behavior, a property where a material changes color in response to an applied voltage. acs.orgfigshare.com PDMICA films are electrochromic, transitioning through a unique series of colors as the applied potential changes. acs.org This behavior is markedly different from the static, broadband absorption of natural melanins. acs.org
The polymer demonstrates a reversible color change from transparent at negative potentials to green and ultimately to purple as the voltage becomes more positive. acs.orgacs.orgfigshare.com This capability makes such polymers promising candidates for applications in electrochromic devices (ECDs), such as smart windows, displays, and sensors. mdpi.commdpi.com The specific voltage-dependent color changes of PDMICA are detailed below.
| Applied Voltage (V) | Observed Color of PDMICA Film |
|---|---|
| -1.0 V | Transparent |
| Intermediate Positive Voltage | Green |
| +1.0 V | Purple |
Data sourced from research on Poly(5,6-dimethoxyindole-2-carboxylic acid). acs.orgacs.org
Role as a Versatile Chemical Building Block in Complex Molecule Synthesis
The this compound structure is a valuable scaffold in organic synthesis. Methoxy-activated indoles are important starting materials for constructing more complex molecules, including bis-indolyl alkaloids and other biologically active compounds. chim.it The indole-2-carboxylic acid framework, in particular, has been proven to be a successful starting point for the development of novel therapeutic agents.
Researchers have utilized the indole-2-carboxylic acid core to design and synthesize a variety of derivatives with significant biological activity. For instance, this scaffold is foundational for creating novel HIV-1 integrase strand transfer inhibitors, where the indole (B1671886) nucleus can chelate with magnesium ions in the enzyme's active site. nih.gov Similarly, derivatives have been developed as potent dual inhibitors of the enzymes IDO1 and TDO, which are targets for cancer immunotherapy. sci-hub.se The synthesis of these complex molecules often involves modifying the indole ring at various positions, demonstrating the utility of the core structure as a template for chemical elaboration. chim.itnih.govsci-hub.se The presence of methoxy (B1213986) groups on the 4 and 6 positions can influence the reactivity and electronic properties of the indole ring, offering specific pathways for functionalization in the synthesis of new chemical entities.
Potential Applications in Organic Semiconductors from Indole Carboxylate Derivatives
Indole derivatives are increasingly recognized for their potential in the field of organic electronics. The electron-rich nature of the indole π-conjugated system makes it suitable for use in organic semiconductors, which are key components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). urjc.es
Research has specifically identified indole-2-carboxylate (B1230498) derivatives as promising building blocks for new organic semiconductor materials. chim.it For example, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate was investigated precisely for its potential as a building block in this field. chim.it The strategic placement of substituents on the indole core allows for the fine-tuning of electronic properties and molecular packing in the solid state, which are critical for efficient charge transport. urjc.es Furthermore, the carboxylic acid group (or its ester derivatives) can serve as an effective anchoring group to chemically bond the organic molecules to metal or metal oxide surfaces, a feature that can enhance the stability and performance of devices at the organic-inorganic interface. nih.gov The combination of the electronically active indole core and the versatile carboxylate function makes derivatives of this compound attractive candidates for the design of next-generation organic semiconductor materials.
Future Perspectives and Emerging Research Avenues for 4,6 Dimethoxy 1h Indole 2 Carboxylic Acid
Exploration of Novel Biological Targets and Multifaceted Therapeutic Modalities
Research into derivatives of 4,6-Dimethoxy-1H-indole-2-carboxylic acid is uncovering a range of new biological activities. Recent studies have demonstrated that new heterocyclic compounds derived from this core structure possess promising antibacterial and antitumor properties. researchgate.net For instance, certain synthesized derivatives have shown significant activity against MCF-7 breast cancer cells. researchgate.net
The broader indole-2-carboxylic acid framework is also being extensively investigated for other therapeutic targets. It has been identified as a promising scaffold for developing novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govrsc.org By chelating with Mg²⁺ ions in the enzyme's active site, these compounds can effectively block the strand transfer process. nih.govmdpi.com Further optimization of this scaffold has led to derivatives with significantly enhanced inhibitory effects. mdpi.comnih.gov Additionally, the indole-2-carboxylic acid structure is being explored for the development of dual inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy. sci-hub.se
| Scaffold/Derivative Family | Potential Biological Target | Therapeutic Area | Key Research Finding |
|---|---|---|---|
| 4,6-Dimethoxy-1H-indole Derivatives | Cancer Cells (e.g., MCF-7) | Oncology | Synthesized compounds demonstrated strong activity against breast cancer cells. researchgate.net |
| Indole-2-carboxylic Acid Scaffold | HIV-1 Integrase | Antiviral (HIV) | The scaffold can chelate with Mg²⁺ ions in the active site, inhibiting viral DNA integration. nih.govrsc.org |
| Indole-2-carboxylic Acid Derivatives | IDO1/TDO | Cancer Immunotherapy | Derivatives were identified as potent dual inhibitors of both enzymes. sci-hub.se |
Design of Multi-Targeted Ligands and Polypharmacological Strategies
The complexity of diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs) and polypharmacological strategies. The indole (B1671886) nucleus is a versatile framework for designing such agents. Research on various indole-carboxylic acid derivatives demonstrates this potential. For example, new indole-6-carboxylic acid derivatives have been designed as multi-target antiproliferative agents by targeting both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), two key proteins in cancer progression. nih.gov
In the context of Alzheimer's disease, a multi-target strategy has been employed to design indole-based compounds that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as prevent the aggregation of amyloid-β peptides. nih.gov The structural versatility of the this compound core makes it an excellent candidate for developing next-generation MTDLs that can modulate multiple pathological pathways simultaneously, potentially leading to more effective therapies.
Advancements in Asymmetric Synthesis and Stereoselective Derivatization
The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Asymmetric synthesis, which produces specific stereoisomers, is therefore a vital area of research. A significant advancement in this area involves the asymmetric organocatalytic synthesis of novel bisindole-piperidine-amino acid hybrids using 3-vinyl indoles and a chiral phosphoric acid catalyst. rsc.orgnih.govhelsinki.fi This method allows for the creation of three new stereogenic centers in a single step with high efficiency and excellent enantioselectivity (up to 99% ee). rsc.orghelsinki.fi Such methodologies are crucial for creating libraries of stereochemically pure compounds derived from the indole scaffold for biological screening. Applying these advanced synthetic techniques to derivatives of this compound could yield novel chiral molecules with highly specific and potent biological activities.
| Reaction Type | Key Components | Catalyst | Outcome | Significance |
|---|---|---|---|---|
| Asymmetric Organocatalysis | 3-Vinyl Indoles, Imino Esters | Chiral Phosphoric Acid | Synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates in up to 70% yield and 99% enantiomeric excess (ee). rsc.orghelsinki.fi | Enables the creation of complex, stereochemically defined molecules in a single, efficient step. helsinki.fi |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. mdpi.com These computational tools can analyze vast datasets to predict the properties of novel molecules, optimize their structures for specific targets, and even devise new synthetic pathways. mdpi.com While specific applications of AI to this compound are still emerging, the principles are directly applicable.
ML models can be trained on existing data from indole derivatives to design new compounds with enhanced biological activity, improved pharmacokinetic profiles, and reduced toxicity. AI can accelerate the hit-to-lead optimization process by exploring a vast chemical space to identify derivatives of the 4,6-dimethoxyindole (B1331502) core that have a high probability of success. Furthermore, retrosynthesis prediction tools based on deep learning can help chemists develop more efficient and robust methods for synthesizing these complex target molecules. mdpi.com
Expanding Applications in Materials Science and Nanoengineering Beyond Traditional Uses
The unique electronic properties of the indole ring system, enhanced by methoxy (B1213986) substituents, make it an attractive building block for advanced materials. chim.it Research has identified methoxy-activated indoles as promising components for organic semiconductors. chim.it Specifically, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate has been investigated as a precursor for new organic semiconductor materials. chim.it The ability to further functionalize such molecules opens up possibilities for creating bespoke materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound scaffold provides a rigid, electron-rich platform that can be incorporated into polymers or larger molecular structures to engineer materials with tailored electronic and optical properties for the next generation of flexible and transparent electronic devices.
Q & A
Q. What are the optimal synthetic routes for preparing 4,6-Dimethoxy-1H-indole-2-carboxylic acid and its derivatives?
Methodological Answer: The synthesis of this compound derivatives typically employs condensation reactions, such as the Knoevenagel reaction. For example, analogous compounds like 5,6-dimethoxy-1H-indole-2-carboxylic acid were synthesized by refluxing 3-formyl-indole-2-carboxylic acid with rhodanine-3-carboxylic acid in acetic acid with sodium acetate as a catalyst . This method ensures efficient coupling of electron-deficient carbonyl groups with active methylene moieties. One-pot multicomponent reactions (e.g., [2+3]-cyclocondensation followed by Knoevenagel condensation) can also reduce reaction time and improve yields .
Q. How can spectroscopic techniques (NMR, IR) and elemental analysis validate the structure and purity of this compound?
Methodological Answer: Structural validation requires a combination of H NMR, C NMR, and elemental analysis. For instance, derivatives of similar indole-carboxylic acids (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acids) showed diagnostic H NMR peaks for methoxy groups (~3.79 ppm) and aromatic protons (~6.99–7.20 ppm) in DMSO- . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% to confirm purity . IR spectroscopy can verify carboxylic acid (-COOH) and methoxy (-OCH) functional groups.
Q. What are the critical parameters for achieving regioselective methoxylation in indole-2-carboxylic acid derivatives?
Methodological Answer: Regioselective methoxylation at the 4- and 6-positions requires controlled reaction conditions. Electrophilic substitution patterns in indole derivatives favor methoxy group addition at specific positions depending on directing groups. For example, electron-donating substituents (e.g., methoxy groups) can direct further substitutions via resonance effects. Solvent polarity and temperature must be optimized to minimize byproducts. Computational modeling (e.g., DFT) can predict regioselectivity trends .
Advanced Research Questions
Q. How can hybrid molecules incorporating this compound be designed for antimicrobial or anticancer activity?
Methodological Answer: Hybrid molecules are designed by conjugating the indole scaffold with bioactive moieties (e.g., rhodanine, thiazolidinone). In a study, 5,6-dimethoxy-1H-indole-2-carboxylic acid was coupled with rhodanine-3-carboxylic acid via Knoevenagel condensation to yield derivatives with antibacterial and antiparasitic activity . Structure-activity relationship (SAR) studies should systematically vary substituents on the indole core and evaluate bioactivity using assays like MIC (Minimum Inhibitory Concentration) or cytotoxicity screening.
Q. What computational strategies (e.g., pharmacophore modeling, molecular docking) are effective in predicting the biological activity of this compound derivatives?
Methodological Answer: Pharmacophore models derived from protein binding sites can predict ligand-receptor interactions. For example, pharmacophore-fit scores (a numeric parameter) were used to compare the 3D alignment of indole derivatives with target enzymes . Molecular docking (e.g., AutoDock Vina) can simulate binding affinities, while molecular dynamics (MD) simulations assess stability in biological environments. These methods prioritize compounds for experimental validation.
Q. How can contradictions in reaction yield or spectroscopic data during derivative synthesis be resolved?
Methodological Answer: Discrepancies in yields may arise from incomplete reactions or side reactions. Optimization involves adjusting catalyst loadings (e.g., sodium acetate), solvent systems (e.g., DMF/acetic acid for recrystallization), or reaction duration . Conflicting NMR signals (e.g., proton exchange in acidic conditions) can be clarified using 2D NMR (COSY, HSQC) or deuterated solvents. Elemental analysis and HRMS provide additional validation.
Q. What strategies improve the solubility and bioavailability of this compound in pharmacological studies?
Methodological Answer: Bioavailability enhancement requires structural modifications, such as esterification of the carboxylic acid group (e.g., methyl esters) to increase lipophilicity . Co-solvents (e.g., DMSO) or nanoformulation (liposomes) can improve aqueous solubility. Pharmacokinetic studies (e.g., logP measurements) guide these modifications, balancing solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
